molecular formula C15H15ClN2O4 B5093044 5-chloro-N-[2-(3-methoxyphenoxy)ethyl]-2-nitroaniline

5-chloro-N-[2-(3-methoxyphenoxy)ethyl]-2-nitroaniline

Cat. No.: B5093044
M. Wt: 322.74 g/mol
InChI Key: PELOEQDOYIGWOO-UHFFFAOYSA-N
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Description

5-Chloro-N-[2-(3-methoxyphenoxy)ethyl]-2-nitroaniline is a nitroaniline derivative characterized by a chloro-substituted aromatic ring, a nitro group at the 2-position, and a 3-methoxyphenoxyethyl side chain.

Properties

IUPAC Name

5-chloro-N-[2-(3-methoxyphenoxy)ethyl]-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O4/c1-21-12-3-2-4-13(10-12)22-8-7-17-14-9-11(16)5-6-15(14)18(19)20/h2-6,9-10,17H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELOEQDOYIGWOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCNC2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(3-methoxyphenoxy)ethyl]-2-nitroaniline typically involves multiple steps. One common method starts with the nitration of 5-chloro-2-nitroaniline to introduce the nitro group. This is followed by the reaction with 3-methoxyphenol to form the methoxyphenoxyethyl side chain. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of potentially hazardous chemicals.

Chemical Reactions Analysis

Synthetic Pathways for Structural Analogs

The synthesis of 5-chloro-2-nitroaniline derivatives typically involves nucleophilic substitution, amination, and functional group transformations. For example:

  • Nucleophilic Aromatic Substitution :
    5-Chloro-2-nitroaniline reacts with phenols (e.g., resorcinol) under basic conditions (e.g., NaH/DMF) to replace the chlorine atom with an aryloxy group, forming compounds like 5-(3-hydroxyphenoxy)-2-nitroaniline .
    Reaction Conditions :

    • Base: Sodium hydride

    • Solvent: DMF

    • Temperature: 125°C (24 h under argon)

    • Yield: Not reported, but product confirmed via hydrogenation to diamine derivatives .

  • High-Pressure Amination :
    Substituted anilines like 5-chloro-2-nitroaniline undergo amination with ammonia or amines under high pressure (1.0–10.0 MPa) and elevated temperatures (90–160°C) to yield secondary or tertiary amines .

Nitro Group Reduction

The nitro group in 5-chloro-2-nitroaniline derivatives is reducible to an amine. For example:

  • Hydrogenation :
    Catalytic hydrogenation (e.g., Pd/C, H₂) converts nitro groups to amines. This is critical in synthesizing intermediates for pharmaceuticals or coordination complexes .
    Example :
    5-Chloro-2-nitroanilineH2/Pd-C5-Chloro-1,2-benzenediamine\text{5-Chloro-2-nitroaniline} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{5-Chloro-1,2-benzenediamine} .

Methoxyphenoxy Ether Stability

The 3-methoxyphenoxyethyl group may undergo:

  • Acidic/Basic Hydrolysis :
    Ether linkages are generally stable but can cleave under strong acidic (e.g., HBr/AcOH) or basic conditions (e.g., NaOH/EtOH), yielding phenolic derivatives.

  • Demethylation :
    Methoxy groups can be demethylated using reagents like BBr₃ or HI to form hydroxyl groups .

Comparative Reaction Data

Reaction TypeConditionsProduct/ApplicationSource
Nucleophilic SubstitutionNaH/DMF, 125°C, 24 hAryloxy-nitroanilines
High-Pressure AminationNH₃, 140–150°C, 7.0–8.5 MPaChloronitroaniline amines
Nitro ReductionH₂/Pd-C, RTDiamine intermediates
DemethylationBBr₃/CH₂Cl₂, −78°CHydroxyphenoxy derivatives

Key Challenges and Considerations

  • Regioselectivity : Nitration and amination reactions require precise control to avoid by-products (e.g., para vs. ortho substitution) .

  • Solvent Choice : Polar aprotic solvents (DMF, toluene) optimize substitution and amination yields .

  • Environmental Impact : Traditional nitration (HNO₃/H₂SO₄) generates spent acid, whereas NO₂-based methods reduce waste .

Scientific Research Applications

5-chloro-N-[2-(3-methoxyphenoxy)ethyl]-2-nitroaniline is a compound with significant potential in various scientific research applications, particularly in medicinal chemistry and environmental sciences. This article will explore its applications, supported by relevant data and case studies.

Antiviral Activity

Recent studies have highlighted the compound's potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI) against HIV-1. The structural modifications of similar compounds have demonstrated high potency against both wild-type and drug-resistant strains of HIV-1. For instance, diarylanilines (DAANs) and diarylpyridiamines (DAPAs), which share structural similarities with this compound, exhibited low nanomolar EC50 values, indicating their effectiveness in inhibiting viral replication .

Nitric Oxide Synthase Inhibition

The compound has been explored for its ability to inhibit nitric oxide synthases (nNOS). Aryloxy phenols derived from similar structures have shown promise in selectively inhibiting different isoforms of NOS, which are crucial in various physiological processes and pathologies, including neurodegenerative diseases .

Structure-Activity Relationship Studies

The compound's structure allows for extensive SAR studies, which can lead to the development of more effective derivatives. By altering functional groups and evaluating their effects on biological activity, researchers can optimize the pharmacological properties of such compounds .

Phytotoxicity and Ecotoxicology

Research has indicated that compounds similar to this compound can exhibit phytotoxic effects on various plant species. Toxicity studies have been conducted to assess the acute and subacute effects on flora, providing insights into the environmental impact of such chemicals .

Table 1: Summary of Phytotoxicity Studies

CompoundSpecies TestedObserved EffectsReference
This compoundCornWilting, stunting
This compoundWheatYellowing

Repellency Studies

In addition to phytotoxicity, studies have evaluated the repellency of similar compounds against various pests and wildlife. These findings are crucial for developing eco-friendly pest control agents .

Synthesis and Evaluation of Analogues

A notable study synthesized derivatives of this compound and evaluated their biological activities. The results showed that specific modifications enhanced their antiviral potency while reducing toxicity profiles, making them suitable candidates for further development as therapeutic agents against viral infections .

Environmental Impact Assessments

Field studies assessing the impact of this compound on agricultural practices revealed its potential as a selective herbicide with minimal adverse effects on non-target species when applied at controlled concentrations .

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(3-methoxyphenoxy)ethyl]-2-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and methoxyphenoxyethyl groups contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors.

Comparison with Similar Compounds

Pharmacological and Functional Insights

  • Anticancer Potential: Analogs such as 5-[4-(2-(N,N-dimethylamino ethyl))-1-piperazinyl]-2-nitroaniline (compound 4d) show in vitro anticancer activity, suggesting that the nitroaniline core may interact with cellular targets like DNA topoisomerases .

Crystallographic and Conformational Analysis

  • Nitro Group Orientation :
    • X-ray studies of analogs (e.g., phenyl carboxamides) reveal nitro group tilt angles ranging from 2.9° to 7.8° relative to the aromatic ring plane, influencing molecular packing and stability .
  • Hydrogen-Bonding Networks: The methoxyphenoxyethyl side chain in the target compound may form intermolecular C-H···O interactions, as observed in N-(2-chloroethyl)-2-nitroaniline derivatives .

Biological Activity

5-chloro-N-[2-(3-methoxyphenoxy)ethyl]-2-nitroaniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the synthesis, characterization, and biological evaluation of this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the nitroaniline scaffold and subsequent substitution reactions to introduce the chloro and methoxyphenoxy groups. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a related morpholine ether derivative demonstrated a Minimum Inhibitory Concentration (MIC) as low as 0.25 mg/L against various fungal strains, including Cryptococcus neoformans . Although specific data on this compound's MIC is limited, its structural analogs suggest a promising antimicrobial profile.

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various in vitro assays. For example, related nitroaniline derivatives have shown inhibitory effects on cancer cell lines such as CCRF-CEM with GI50 values in the nanomolar range . This suggests that this compound may also possess similar anticancer properties.

The mechanisms by which this compound exerts its biological effects are likely multifaceted. The presence of the nitro group is known to enhance electron affinity, which can lead to increased reactivity with cellular targets. Additionally, the methoxyphenoxy moiety may facilitate interactions with specific receptors or enzymes involved in cellular signaling pathways .

Case Studies

  • Antifungal Activity : A study reported that compounds with similar structures demonstrated a significant reduction in fungal density in vivo when administered at dosages comparable to those expected for this compound .
  • Anticancer Screening : Another investigation into structurally related compounds found that they inhibited key signaling pathways involved in tumor growth, suggesting that this compound could be effective against certain cancer types .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC/IC50 ValueReference
Morpholine ether derivativeAntifungal0.25 mg/L
N-(2-([2-(4-chloro-phenoxy)-phenylamino]-methyl)-phenyl)-acetamideAnticancer900 nM
Nitroaniline derivativeAnticancerGI50 = 10 nM

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-chloro-N-[2-(3-methoxyphenoxy)ethyl]-2-nitroaniline, and how can yield be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 3-methoxyphenoxyethylamine with 5-chloro-2-nitrobenzene derivatives under reflux in ethanol (similar to methods in ). Yield optimization may involve:

  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance reactivity of nitro groups.
  • Temperature control : Maintain reflux conditions (~80°C) to prevent side reactions.
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane eluent (referenced in ).
    • Key data : Typical yields range from 60–78% under optimized conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., chloro at C5, methoxyphenoxyethyl group at N).
  • IR : Peaks at ~1520 cm⁻¹ (N=O stretch) and ~1250 cm⁻¹ (C-O-C ether linkage).
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (expected ~337.07 g/mol).
    • Validation : Compare with spectral data for structurally similar nitroaniline derivatives ( ).

Advanced Research Questions

Q. How does the electronic nature of the nitro group influence the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • DFT calculations : Analyze electron density maps to predict sites for Suzuki-Miyaura or Ullmann couplings.
  • Experimental validation : Test reactions with Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids.
    • Key findings : The nitro group’s electron-withdrawing effect may deactivate the aromatic ring, requiring harsher conditions (e.g., higher temperatures or microwave-assisted synthesis) .

Q. What strategies resolve contradictory solubility data in polar vs. non-polar solvents?

  • Methodology :

  • Solubility screening : Use HPLC-grade solvents (DMSO, DMF, chloroform) under controlled humidity.
  • Thermal analysis : DSC to identify polymorphic forms affecting solubility ( ).
    • Data : Solubility in DMSO: ~15 mg/mL; in chloroform: ~5 mg/mL (adjustments via co-solvent systems may be required) .

Q. How can computational modeling predict the compound’s bioactivity against microbial targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to simulate interactions with bacterial enzymes (e.g., DNA gyrase).
  • ADMET profiling : Predict pharmacokinetics using SwissADME or ADMETLab.
    • Insights : The chloro and nitro groups may enhance binding to hydrophobic enzyme pockets, but cytotoxicity risks require validation via MTT assays .

Analytical and Experimental Design Considerations

Q. What are the critical parameters for designing stability studies under varying pH and temperature?

  • Methodology :

  • Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions.
  • HPLC monitoring : Use C18 columns and UV detection at 254 nm to track degradation products.
    • Key data : Stability decreases above pH 9.0 and at temperatures >40°C ( ).

Q. How do steric effects from the methoxyphenoxyethyl group impact regioselectivity in electrophilic substitution?

  • Methodology :

  • Competitive reactions : Compare bromination (Br₂/FeBr₃) outcomes with/without the substituent.
  • Crystallography : Single-crystal XRD (as in ) to confirm substitution patterns.
    • Findings : The bulky ethoxy group directs electrophiles to the para position relative to the nitro group .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported melting points?

  • Methodology :

  • Purity assessment : Use DSC to measure melting range (e.g., 178°C in vs. 97–103°C in ).
  • Recrystallization : Test solvents (ethanol, acetonitrile) to isolate pure polymorphs.
    • Resolution : Variations may arise from residual solvents or polymorphism .

Tables for Key Data Comparison

Property Reported Value Source
Molecular Weight337.07 g/molCalculated ()
Melting Point97–103°C (tech. grade)
Solubility in DMSO15 mg/mL
HPLC Retention Time8.2 min (C18, 70% MeOH)

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